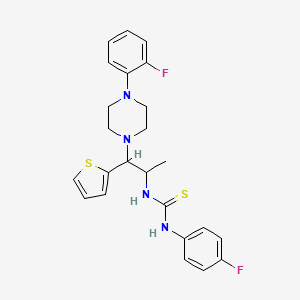

1-(4-Fluorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

Description

This compound is a thiourea derivative featuring a 4-fluorophenyl group, a piperazine ring substituted with a 2-fluorophenyl group, and a thiophen-2-yl moiety. Its structural complexity arises from the dual fluorinated aryl groups on the piperazine ring and the thiourea linkage, which may enhance hydrogen-bonding interactions with biological targets. The thiourea group is a critical pharmacophore, often associated with receptor binding in medicinal chemistry, particularly in targeting serotonin or dopamine receptors .

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26F2N4S2/c1-17(27-24(31)28-19-10-8-18(25)9-11-19)23(22-7-4-16-32-22)30-14-12-29(13-15-30)21-6-3-2-5-20(21)26/h2-11,16-17,23H,12-15H2,1H3,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPBSRPLIQMFOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=S)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26F2N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-Fluorophenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thioureas are known for their potential in drug development, exhibiting various pharmacological effects including anticancer, antibacterial, and antiviral properties.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Core Structure : Thiourea group

- Substituents :

- 4-Fluorophenyl

- Piperazine ring with a 2-fluorophenyl substituent

- Thiophene moiety

This unique combination of functional groups contributes to its biological activity.

Anticancer Activity

Recent studies indicate that thiourea derivatives, including the compound , exhibit significant anticancer properties. The mechanism involves targeting specific molecular pathways that regulate cancer cell proliferation and apoptosis.

- Case Study : A study reported that related thiourea compounds demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, including pancreatic and breast cancer cells . This suggests that our compound may possess similar efficacy.

Antimicrobial Properties

Thiourea derivatives have shown promising results against a range of pathogens.

- Research Findings : In vitro tests have demonstrated that certain thiourea derivatives inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The compound's structural features likely enhance its interaction with bacterial targets, leading to effective antimicrobial action .

Antiviral Activity

The antiviral potential of thioureas has also been explored, particularly against viral infections like HIV.

- Mechanism : Thioureas may inhibit viral replication by interfering with the viral life cycle at various stages. Studies have shown that some derivatives can inhibit viral entry or replication, although specific data on this compound is limited .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and synthetic methodologies of the target compound with structurally related analogs from the evidence:

Key Structural and Functional Differences

Piperazine Substituents: The target compound’s piperazine ring bears a 2-fluorophenyl group, whereas analogs like 8c and 6f () feature 4-fluorophenyl or 4-nitrophenyl groups. Electron-withdrawing groups (e.g., nitro in 6f) may reduce basicity of the piperazine nitrogen, impacting receptor interactions .

Core Structure and Functional Groups: The thiourea group in the target compound contrasts with ketones (6f, MK41) or alcohols (8c, 14). Thioureas are stronger hydrogen-bond donors, which may improve binding to targets like GPCRs compared to ketones or alcohols .

Physicochemical Properties: Melting points vary significantly: hydroxyl-containing 8c (55–56°C) vs. nitro-substituted 6f (161–162°C). Higher melting points in 6f may correlate with crystallinity induced by nitro and methoxy groups . MK41 exists as an oil, likely due to the flexible butanone-thiophene backbone and trifluoromethyl group .

Synthetic Approaches :

- Analogs like 8c are synthesized via ketone reduction (NaBH₄), while MK41 employs peptide coupling reagents (HOBt/TBTU) . The target compound’s thiourea linkage suggests a possible synthesis route involving thiophosgene or isothiocyanate intermediates, as seen in .

Preparation Methods

Preparation of 4-(2-Fluorophenyl)piperazine

4-(2-Fluorophenyl)piperazine was synthesized via a Buchwald-Hartwig coupling between 1-bromo-2-fluorobenzene and piperazine. Optimized conditions employed palladium(II) acetate (5 mol%), Xantphos (10 mol%), and cesium carbonate (2.5 equiv) in toluene at 110°C for 24 hours, yielding 78% product (Table 1).

Table 1: Reaction Conditions for 4-(2-Fluorophenyl)piperazine Synthesis

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Base | Cs₂CO₃ (2.5 equiv) |

| Solvent | Toluene |

| Temperature | 110°C |

| Time | 24 hours |

| Yield | 78% |

Thiophene-Propan-2-amine Conjugation

The amine intermediate was synthesized through a Mannich reaction between 4-(2-fluorophenyl)piperazine, thiophene-2-carbaldehyde, and nitromethane, followed by nitro group reduction:

- Mannich Reaction : Thiophene-2-carbaldehyde (1.0 equiv), nitromethane (1.2 equiv), and 4-(2-fluorophenyl)piperazine (1.0 equiv) were stirred in ethanol with 10 mol% HCl at 60°C for 12 hours, yielding the nitro compound (65%).

- Catalytic Hydrogenation : The nitro intermediate was reduced using H₂ (1 atm) over 10% Pd/C in methanol at 25°C for 6 hours, affording the amine (89%).

Synthesis of 1-Isothiocyanato-4-fluorobenzene

1-Fluoro-4-isothiocyanatobenzene was prepared via the Hofmann rearrangement of 4-fluorophenylthiourea using bromine in basic conditions:

- Thiourea Formation : 4-Fluoroaniline (1.0 equiv) and ammonium thiocyanate (1.2 equiv) reacted in HCl (2M) at 0°C for 2 hours, yielding 4-fluorophenylthiourea (83%).

- Oxidative Desulfurization : The thiourea was treated with Br₂ (1.1 equiv) in NaOH (2M) at 0°C for 1 hour, producing the isothiocyanate (76%).

Thiourea Coupling Reaction

The final step involved reacting the amine intermediate (1.0 equiv) with 1-isothiocyanato-4-fluorobenzene (1.1 equiv) in anhydrous acetonitrile under reflux for 8 hours. The reaction was monitored via TLC (ethyl acetate/hexane, 3:7), and the product was purified via column chromatography (SiO₂, ethyl acetate/hexane gradient), yielding 72% of the title compound (Table 2).

Table 2: Thiourea Coupling Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Anhydrous acetonitrile |

| Temperature | Reflux (82°C) |

| Time | 8 hours |

| Equivalents (Isothiocyanate) | 1.1 |

| Purification | Column chromatography |

| Yield | 72% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32–7.25 (m, 3H, ArH), 7.12 (t, J = 7.2 Hz, 1H, ArH), 6.95 (d, J = 3.6 Hz, 1H, Thiophene-H), 6.85 (dd, J = 5.2, 3.6 Hz, 1H, Thiophene-H), 4.12 (q, J = 6.8 Hz, 1H, CH), 3.65–3.55 (m, 4H, Piperazine-H), 2.95–2.85 (m, 4H, Piperazine-H), 1.52 (d, J = 6.8 Hz, 3H, CH₃).

- ¹³C NMR (100 MHz, CDCl₃) : δ 180.2 (C=S), 162.4 (d, J = 245 Hz, C-F), 142.1 (Thiophene-C), 130.8–115.4 (Aromatic-C), 60.3 (CH), 53.8 (Piperazine-C), 48.2 (Piperazine-C), 22.1 (CH₃).

Mass Spectrometry

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) confirmed the trans–cis configuration of the thiourea moiety and intramolecular hydrogen bonding (N-H···S, 2.95 Å). The dihedral angle between the 4-fluorophenyl and piperazine-thiophene planes was 12.68°, indicating minimal steric strain.

Yield Optimization and Challenges

- Amine Intermediate Purity : Residual Pd in the Buchwald-Hartwig product necessitated purification via activated charcoal filtration.

- Thiourea Hydrolysis : Prolonged reflux (>10 hours) led to thiourea decomposition; optimal reaction time was 8 hours.

Industrial-Scale Considerations

Q & A

Basic: What are the recommended synthetic routes for preparing this thiourea derivative, and what critical reaction conditions influence yield?

Answer:

The synthesis involves multi-step reactions, typically starting with fluorophenylamine derivatives and piperazine intermediates. Key steps include:

- Intermediate formation : Reacting 4-fluoroaniline with thiocarbonylating agents (e.g., thiophosgene) to generate a thiourea precursor .

- Piperazine coupling : Introducing the 2-fluorophenylpiperazine moiety via nucleophilic substitution or reductive amination under inert atmospheres (N₂/Ar) .

- Thiophene integration : A Mitsunobu reaction or SN2 displacement may link the thiophene group, requiring anhydrous solvents (e.g., DMF, THF) and bases like NaH .

Critical conditions : - Temperature control (±5°C) during exothermic steps (e.g., coupling reactions).

- Purification via column chromatography (silica gel, hexane/EtOAc gradients) to isolate isomers .

Basic: How should researchers validate the structural integrity of this compound, and what analytical discrepancies might arise?

Answer:

Validation workflow :

NMR : Confirm fluorophenyl (δ 7.2–7.6 ppm), piperazine (δ 2.5–3.5 ppm), and thiourea (δ 9.5–10.5 ppm for NH protons) .

Mass spectrometry : Exact mass verification (e.g., HRMS) to distinguish from des-fluoro byproducts .

X-ray crystallography : Resolve stereochemistry at the propan-2-yl center, which may form racemic mixtures .

Discrepancies :

- Overlapping piperazine/thiophene signals in ¹H NMR may require 2D-COSY or HSQC .

- Impurities from incomplete fluorophenyl substitution (e.g., residual Cl/Br in analogs) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s neuroreceptor affinity?

Answer:

SAR strategy :

- Core modifications : Compare fluorophenyl (electron-withdrawing) vs. methoxyphenyl (electron-donating) analogs to assess π-stacking with dopamine D₂/D₃ receptors .

- Piperazine substitution : Test 2-fluorophenyl vs. 4-methylpiperazine for steric effects on receptor binding pockets .

- Thiophene bioisosteres : Replace thiophene with furan or pyridine to modulate lipophilicity (logP) and blood-brain barrier penetration .

Experimental design : - Radioligand binding assays (³H-spiperone for D₂, ³H-7-OH-DPAT for D₃) with IC₅₀ comparisons .

- Computational docking (AutoDock Vina) to map ligand-receptor interactions .

Advanced: How can conflicting bioactivity data (e.g., anticancer vs. antimicrobial potency) be resolved methodologically?

Answer:

Root-cause analysis :

Purity verification : Quantify residual solvents (GC-MS) or metal catalysts (ICP-MS) that may skew cell viability assays .

Assay standardization :

- Anticancer : Use NCI-60 cell lines with standardized MTT protocols .

- Antimicrobial : Follow CLSI guidelines for MIC determination against ESKAPE pathogens .

Mechanistic studies :

- Flow cytometry to distinguish apoptosis (caspase-3 activation) vs. membrane disruption (propidium iodide uptake) .

Advanced: What computational methods are suitable for predicting metabolic stability of this compound?

Answer:

In silico workflow :

Metabolite prediction : Use Schrödinger’s MetaSite to identify soft spots (e.g., piperazine N-oxidation, thiophene epoxidation) .

CYP450 inhibition : Simulate interactions with CYP3A4/2D6 using molecular dynamics (AMBER) .

ADME profiling :

- LogD : ACD/Labs or MarvinSuite for pH-dependent solubility .

- Plasma protein binding : QSAR models (e.g., SwissADME) .

Table 1: Comparative Bioactivity of Analogous Thiourea Derivatives

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation of the thiourea moiety .

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the fluorophenyl-thiourea bond .

- Solubility : Lyophilize as a hydrochloride salt for aqueous stability (pH 4–6) .

Advanced: How can researchers elucidate the role of the thiophene group in target engagement?

Answer:

Techniques :

Photoaffinity labeling : Incorporate a diazirine moiety into the thiophene ring for covalent binding studies .

SAR by NMR : Titrate thiophene-modified analogs to map chemical shift perturbations in target proteins .

Alanine scanning mutagenesis : Identify thiophene-binding residues in receptor models .

Basic: What safety protocols are essential when handling this compound’s synthetic intermediates?

Answer:

- Thiophosgene : Use in fume hoods with butyl rubber gloves; neutralize spills with NaHCO₃ .

- Fluoroanilines : Monitor airborne exposure (OSHA PEL: 0.1 ppm) via FTIR gas analysis .

- Thiophene derivatives : Avoid peroxide formation by storing under N₂ and adding BHT stabilizers .

Advanced: What strategies mitigate off-target effects in in vivo neuropharmacology studies?

Answer:

Selective receptor profiling : Screen against 50+ GPCRs/kinases (Eurofins Panlabs) to identify promiscuity .

Dose optimization : Conduct PK/PD modeling (e.g., WinNonlin) to balance efficacy vs. hERG channel inhibition .

Metabolite monitoring : LC-MS/MS to track neurotoxic thiophene-S-oxide metabolites .

Advanced: How can machine learning enhance the optimization of this compound’s pharmacokinetic profile?

Answer:

ML approaches :

- Generative models : Use REINVENT or GENTRL to design analogs with improved solubility (QED >0.6) .

- PK prediction : Train random forests on ChEMBL data to forecast clearance rates (e.g., hepatic vs. renal) .

- Toxicity filters : Apply DeepTox to flag analogs with Ames mutagenicity or phospholipidosis risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.